molecular formula C10H18O3 B2616925 6,6-Diethoxyhex-4-yn-2-ol CAS No. 141207-05-8

6,6-Diethoxyhex-4-yn-2-ol

Cat. No.: B2616925
CAS No.: 141207-05-8
M. Wt: 186.251
InChI Key: JWZXDZYOTJASIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,6-Diethoxyhex-4-yn-2-ol is an organic compound with the molecular formula C10H18O3 It is a member of the propargylic alcohol family, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is also bonded to a triple bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Diethoxyhex-4-yn-2-ol typically involves the reaction of an alkyne with an aldehyde or ketone in the presence of a strong base. One common method is the alkynylation of carbonyl compounds using organometallic reagents. For example, the reaction of an alkyne with a ketone in the presence of a base such as potassium tert-butoxide (tert-BuOK) can yield the desired propargylic alcohol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6,6-Diethoxyhex-4-yn-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The triple bond can be reduced to a double or single bond.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of halogenated compounds.

Scientific Research Applications

6,6-Diethoxyhex-4-yn-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme-catalyzed reactions involving propargylic alcohols.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 6,6-Diethoxyhex-4-yn-2-ol involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the triple bond can undergo addition reactions. These interactions can influence the compound’s reactivity and its ability to act as a building block in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

    6,6-Dimethylhept-1-en-4-yn-3-ol: Similar structure with a methyl group instead of an ethoxy group.

    2-Methylhex-5-en-3-yn-2-ol: Contains a similar propargylic alcohol structure with different substituents.

Uniqueness

6,6-Diethoxyhex-4-yn-2-ol is unique due to the presence of two ethoxy groups, which can influence its solubility and reactivity compared to similar compounds. This makes it a valuable compound for specific synthetic applications where these properties are advantageous .

Properties

IUPAC Name

6,6-diethoxyhex-4-yn-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-4-12-10(13-5-2)8-6-7-9(3)11/h9-11H,4-5,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWZXDZYOTJASIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C#CCC(C)O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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